molecular formula C8H7NaO4 B1324446 Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate CAS No. 69322-01-6

Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate

Cat. No. B1324446
CAS RN: 69322-01-6
M. Wt: 190.13 g/mol
InChI Key: HPQVZCCKGRTPLU-UHFFFAOYSA-M
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Description

Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate, also known as sodium gentisate, is a chemical compound used in various scientific experiments and research . It has a CAS Number of 69322-01-6 and a molecular weight of 190.13 .


Physical And Chemical Properties Analysis

Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Synthesis and Industrial Prospects

A study detailed the synthesis of 4-hydroxyphenyl acetic acid through condensation and reduction, highlighting the process's simplicity, cost-effectiveness, and environmental friendliness. The yield of sodium-4-hydroxyphenyl acetic acid was significant, underscoring its industrial prospects due to extensive raw materials and product quality (Wang Yao-xuan, 2012).

Catalytic Activities and Medicinal Relevance

Research on palladium-catalyzed hydrophenylation of alkynes with sodium tetraphenylborate under mild conditions opened avenues for synthesizing phenyl alkenes, crucial for diverse biomedical applications (Hanxiang Zeng & R. Hua, 2008). Furthermore, the anti-inflammatory potential of 1,2,4 Triazole derivatives of 4-hydroxyphenyl acetic acid was explored, indicating significant medicinal utility (M. Virmani & S. Hussain, 2014).

Novel Domino Reactions for Biomedical Applications

A novel domino reaction facilitated by sodium acetate catalyzed the assembly of salicylaldehydes, malononitrile, and 4-hydroxy-6-methylpyridin-2(1H)-one, yielding substituted 4-pyridinyl-2-amino-4H-chromenes. This method provides a rapid, efficient route to new types of functionalized 2-amino-4H-chromene scaffolds with potential biomedical relevance (M. Elinson et al., 2017).

Spectroscopic and Thermal Studies

Spectroscopic and thermal studies on the sodium salt of acenocoumarol revealed insights into its molecular structure, stability, and hydrogen bonding, contributing to the understanding of similar compounds' physical and chemical properties (I. Joe et al., 2009).

Environmental and Energy Applications

The role of sodium hydroxide in the hydrothermal gasification of biomass for hydrogen gas production was investigated. This study highlighted sodium hydroxide's effectiveness in promoting hydrogen gas production from glucose and other biomass samples, marking significant implications for renewable energy sources (J. Onwudili & Paul T. Williams, 2009).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

sodium;2-hydroxy-2-(4-hydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4.Na/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,7,9-10H,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQVZCCKGRTPLU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)[O-])O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate

CAS RN

69322-01-6, 70013-61-5, 73779-35-8
Record name Sodium 4-hydroxyphenylglycolate
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Record name Sodium 4-hydroxyphenylglycolate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium (1)-4-hydroxyphenylglycolate
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Record name Sodium 4-hydroxyphenylglycolate
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Record name Sodium 4-hydroxyphenylglycolate
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Record name Sodium (±)-4-hydroxyphenylglycolate
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Synthesis routes and methods I

Procedure details

The procedure of Example 1 was repeated except that the organic phase containing p-hydroxymandelic acid was treated with a molar equivalent of sodium hydroxide as a 50% w/w aqueous solution. The caustic solution was added over one hour during which time the methyl isobutyl ketone solution was maintained at about 20° C. with cooling. The precipitate of sodium p-hydroxymandelate monohydrate was filtered off and suctioned as dry as possible before drying under vacuum at 40° C.
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Synthesis routes and methods II

Procedure details

Sodium hydroxide solution (50% w/w, ca 650 ml) was added dropwise over about one hour to a stirred mixture of phenol (1.098 kg), aqueous glyoxylic acid (50% w/w solution, 720 ml) and water (3 l) at 15° C. until a pH of 10.5 had been reached. The reaction mixture was then stirred and tested at 35° C. for 3 hours. The solution was adjusted to pH7 with concentrated hydrochloric acid and extracted at 35° C. with methyl isobutyl ketone to remove excess phenol. The aqueous solution was adjusted to pH2 with concentrated hydrochloric acid and continuously extracted in a counter-current extractor with ethyl acetate at an organic to aqueous flow rate of 1 to 1.
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